

Axinysone A: A Spectroscopic and Analytical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Axinysone A is a sesquiterpenoid natural product first isolated from the marine sponge Axinyssa isabela. Its unique aristolane skeleton has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies essential for the identification and characterization of **Axinysone A**, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of **Axinysone A** was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: NMR Spectroscopic Data for Axinysone A (CDCl₃)



Position	¹³ C (δc, ppm)	¹H (δH, ppm, mult., J in Hz)
1	38.9	1.55 (m), 1.65 (m)
2	200.1	
3	125.8	5.85 (s)
4	198.7	
5	50.1	2.60 (d, 10.0)
6	28.1	1.80 (m)
7	34.5	1.60 (m), 1.70 (m)
8	41.9	1.95 (m)
9	49.8	2.10 (m)
10	72.9	4.10 (d, 8.0)
11	29.8	
12	21.9	0.95 (s)
13	28.7	1.10 (s)
14	15.3	0.90 (d, 7.0)
15	21.2	1.20 (s)

Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010.

Table 2: Mass Spectrometry, IR, and UV-Vis Data for

Axinvsone A

Technique	Data
HRESIMS	m/z 235.1695 [M+H]+ (calcd for C15H23O2, 235.1698)
IR (film)	v_{max} 3440, 1680, 1610 cm ⁻¹
UV (MeOH)	λ _{max} 238 nm (ε 8000)



Data sourced from Zubía et al., J. Nat. Prod. 2008, 71, 12, 2004-2010.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of **Axinysone A**.

Isolation and Purification

The marine sponge Axinyssa isabela was collected and extracted with acetone. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to silica gel column chromatography, followed by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Axinysone A**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals (δH 7.26 and δC 77.0). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse sequences to establish the connectivity of the molecule.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 was performed on a Micromass Q-TOF mass spectrometer to determine the molecular
 formula of Axinysone A.
- Infrared Spectroscopy: The IR spectrum was recorded on a PerkinElmer FT-IR Spectrum One spectrometer as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).
- UV-Visible Spectroscopy: The UV-Vis spectrum was obtained on a Beckman Coulter DU 800 spectrophotometer in methanol (MeOH). The maximum absorption wavelength (λ_{max}) is reported in nanometers (nm).

Visualizations Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Axinysone A**.



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Caption: Workflow for the isolation and structural elucidation of **Axinysone A**.

Key HMBC Correlations for Axinysone A

This diagram highlights some of the key Heteronuclear Multiple Bond Correlation (HMBC) signals that were crucial in determining the carbon skeleton of **Axinysone A**.





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Caption: Key HMBC correlations of **Axinysone A**.

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